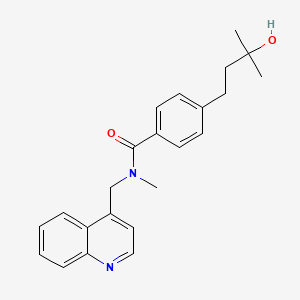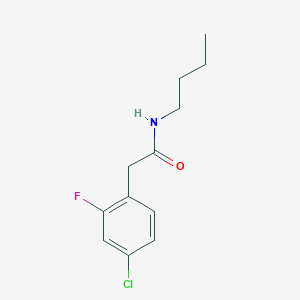
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as J147, this compound has been found to exhibit neuroprotective and anti-aging properties. In
Mécanisme D'action
The mechanism of action of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is not fully understood. However, studies have suggested that J147 works by activating the transcription factor ATF4, which is involved in the regulation of cellular stress response pathways. J147 has also been found to increase the production of ATP, which is essential for cellular energy metabolism. Additionally, J147 has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are two major contributors to age-related diseases. J147 has also been found to increase the production of ATP, which is essential for cellular energy metabolism. Additionally, J147 has been shown to increase the production of neurotrophic factors, which promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide in lab experiments is its ability to cross the blood-brain barrier. This allows for the compound to be delivered directly to the brain, where it can exert its neuroprotective effects. Additionally, J147 has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, J147 has not yet been tested in human clinical trials, so its safety and efficacy in humans is still unknown.
Orientations Futures
There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide. One direction is to further investigate the mechanism of action of J147, particularly in relation to its effects on cellular stress response pathways. Another direction is to explore the potential therapeutic applications of J147 in other age-related diseases, such as Parkinson's disease and Huntington's disease. Additionally, future studies could focus on optimizing the synthesis method for J147 to improve yield and purity of the final product.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit neuroprotective and anti-aging properties, and has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. While there are limitations to using J147 in lab experiments, its favorable safety profile and ability to cross the blood-brain barrier make it an attractive compound for further study.
Méthodes De Synthèse
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide is a complex process that involves several steps. The first step involves the synthesis of the 4-quinolinylmethylamine intermediate, which is then reacted with the appropriate benzoyl chloride to form the final product. The synthesis method for J147 has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(4-quinolinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective and anti-aging properties in animal models. J147 has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. It has also been found to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinolin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,27)14-12-17-8-10-18(11-9-17)22(26)25(3)16-19-13-15-24-21-7-5-4-6-20(19)21/h4-11,13,15,27H,12,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIJSQZXRJFFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=CC=NC3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306446.png)
![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![7-acetyl-3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306463.png)
![2-(2-chlorobenzyl)-4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B5306465.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)
![7-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-(tetrahydro-2H-pyran-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5306479.png)
![5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5306481.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5306485.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5306486.png)

![N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5306496.png)
![2-[4-(2-methoxyisonicotinoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5306505.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5306509.png)